molecular formula C18H19NO4 B2741175 2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide CAS No. 247592-65-0

2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No. B2741175
CAS RN: 247592-65-0
M. Wt: 313.353
InChI Key: AILFXMFEGDSWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide, commonly known as EFMA, is a synthetic compound that has been extensively studied by researchers in recent years. EFMA has a wide range of applications in scientific research, including biochemical and physiological effects and its use in laboratory experiments. In

Scientific Research Applications

Chemical Synthesis and Mechanism

  • Chemoselective Acetylation for Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, can be produced through chemoselective monoacetylation of 2-aminophenol, using various acyl donors, demonstrating a kinetically controlled synthesis with vinyl acetate as the most effective acyl donor. This process highlights the potential of specific acetamide derivatives in drug synthesis and their mechanistic pathways (Magadum & Yadav, 2018).

Biological Activities

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity : The synthesis and evaluation of acetamide derivatives as inhibitors of PTP1B, a target for antidiabetic drug development, show promising IC50 values, correlating with docking studies and in vivo antidiabetic activity screening. This research underscores the therapeutic potential of acetamide derivatives in managing diabetes (Saxena et al., 2009).

Environmental Impact

  • Photocatalytic Degradation of Pharmaceuticals : Investigations into the photocatalytic degradation of acetaminophen, a compound structurally similar to the acetamide of interest, using TiO2 nanoparticles under UV light, demonstrate significant degradation and mineralization. This study highlights the environmental applications of acetamide derivatives in the degradation of pollutants and offers insights into optimal conditions for effective degradation (Jallouli et al., 2017).

properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-22-17-10-14(11-20)6-9-16(17)23-12-18(21)19-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILFXMFEGDSWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.